molecular formula C16H22ClN3O5S B5525408 1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide

1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide

Cat. No. B5525408
M. Wt: 403.9 g/mol
InChI Key: XNAUBALCSKTNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves coupling benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution at specific sites. The general synthetic approach may include the use of sodium hydride (NaH) and dimethyl formamide (DMF) to facilitate the reactions (Khalid et al., 2013). While the direct synthesis of the specific compound is not detailed, this information provides insight into the typical processes used to synthesize similar sulfonamide-based compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including piperidine-based compounds, is characterized by the presence of a sulfonyl group attached to an aromatic ring and a piperidine nucleus. The specific arrangement and substitution pattern on the aromatic ring and the piperidine nucleus significantly influence the molecule's reactivity and interactions (Back & Nakajima, 2000).

Chemical Reactions and Properties

Compounds like the one under investigation can undergo various chemical reactions based on their functional groups. For example, nucleophilic substitution reactions are common due to the presence of electrophilic centers. Additionally, these compounds can exhibit biological activities such as enzyme inhibition, which is influenced by the molecular structure and the nature of substituents on the aromatic ring and the piperidine nucleus (Khalid et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are determined by their molecular framework and substituents. Although specific data for "1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide" are not provided, sulfonamide derivatives generally exhibit varied solubility in organic solvents and water, depending on the nature of their chemical groups and overall molecular geometry.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards acids and bases, and the potential for forming hydrogen bonds, are influenced by the compound's functional groups. The presence of the sulfonyl and carboxamide groups, for example, can impact the compound's acidity and reactivity in chemical reactions (Khalid et al., 2013).

Scientific Research Applications

Pharmacological Properties

  • A study by Sonda et al. (2004) evaluated a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, including compounds related to 1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide, for their effect on gastrointestinal motility. The research found that certain derivatives, including a specific compound (13a, Y-36912), showed potential as selective serotonin 4 receptor agonists, indicating potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Synthetic Chemistry

  • Back and Nakajima (2000) described a new synthesis route for piperidines, which are core structures in compounds like 1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide. This process enables the creation of various piperidine derivatives, which are crucial in the development of numerous pharmaceutical compounds (Back & Nakajima, 2000).

Molecular Interaction Studies

  • Shim et al. (2002) examined the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which shares a piperidine structure with the compound . This research provides insights into how piperidine-based compounds interact with receptors, which is fundamental for understanding the pharmacodynamics of such compounds (Shim et al., 2002).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information about this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of new compounds like “1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide” could lead to the discovery of new drugs or materials. Future research could focus on synthesizing the compound and studying its properties and biological activity .

properties

IUPAC Name

1-[2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O5S/c1-19(10-15(21)20-7-5-11(6-8-20)16(18)22)26(23,24)14-9-12(17)3-4-13(14)25-2/h3-4,9,11H,5-8,10H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAUBALCSKTNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.